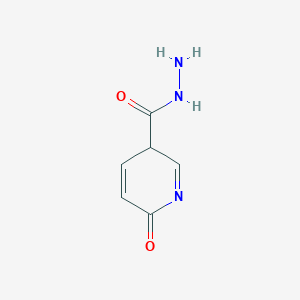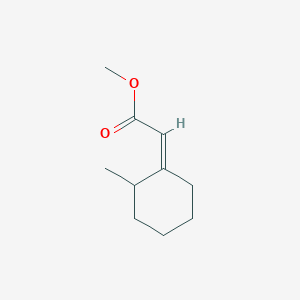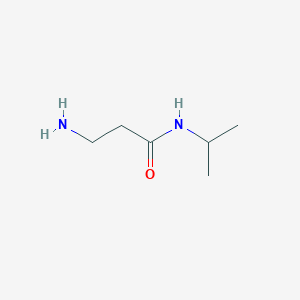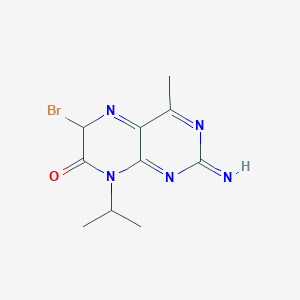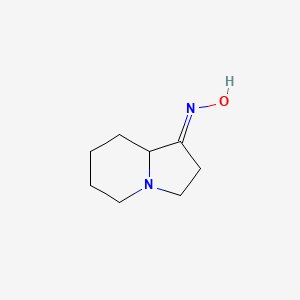
N-(octahydroindolizin-1-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(octahydroindolizin-1-ylidene)hydroxylamine is a chemical compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol . It is also known by its IUPAC name, (1E)-hexahydro-1(5H)-indolizinone oxime . This compound is typically found in a powder form and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(octahydroindolizin-1-ylidene)hydroxylamine involves the reaction of hexahydro-1(5H)-indolizinone with hydroxylamine . The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(octahydroindolizin-1-ylidene)hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N-(octahydroindolizin-1-ylidene)hydroxylamine is used in a wide range of scientific research applications :
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(octahydroindolizin-1-ylidene)hydroxylamine involves its interaction with molecular targets and pathways . The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with enzymes and other proteins, affecting their activity and function. The specific pathways involved depend on the context of its use and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
- N-(octahydroindolizin-1-ylidene)hydroxylamine oxime
- Hexahydro-1(5H)-indolizinone oxime
Uniqueness
This compound is unique due to its specific structure and reactivity . Compared to similar compounds, it offers distinct advantages in terms of its stability and versatility in chemical reactions. Its ability to undergo various types of reactions makes it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(NE)-N-(3,5,6,7,8,8a-hexahydro-2H-indolizin-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H14N2O/c11-9-7-4-6-10-5-2-1-3-8(7)10/h8,11H,1-6H2/b9-7+ |
InChI Key |
BHCNDTJIZUCUSC-VQHVLOKHSA-N |
Isomeric SMILES |
C1CCN2CC/C(=N\O)/C2C1 |
Canonical SMILES |
C1CCN2CCC(=NO)C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


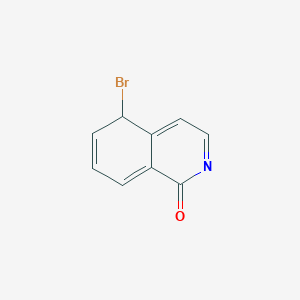
![2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12359010.png)
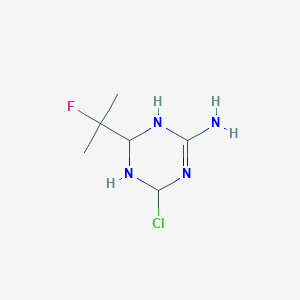
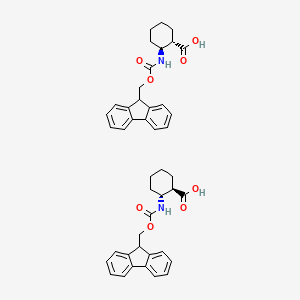
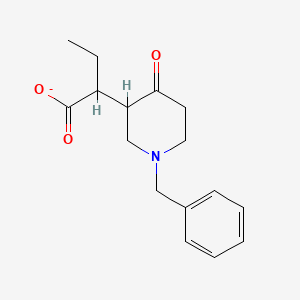
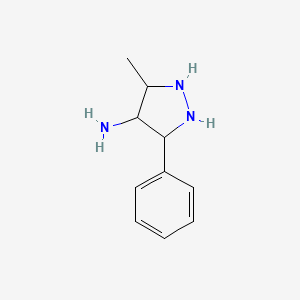
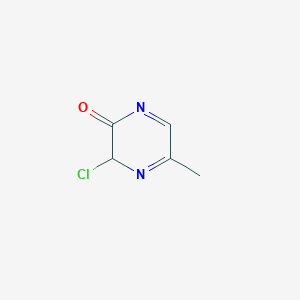
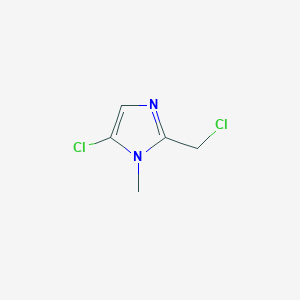
![[4-(Trifluoromethyl)-2,3,4,5-tetrahydropyridin-6-yl]hydrazine](/img/structure/B12359069.png)
